molecular formula C14H9N3O5S2 B2760639 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrothiophene-2-carboxamide CAS No. 892856-62-1

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrothiophene-2-carboxamide

Cat. No.: B2760639
CAS No.: 892856-62-1
M. Wt: 363.36
InChI Key: HOSVISWPNKYQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrothiophene-2-carboxamide is a heterocyclic compound characterized by a tricyclic core system containing oxygen, sulfur, and nitrogen atoms. The tricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraene scaffold incorporates two ether oxygen atoms (10,13-dioxa), one sulfur atom (4-thia), and one nitrogen atom (6-aza). The 5-nitrothiophene-2-carboxamide substituent introduces a nitro group (–NO₂) at the 5-position of the thiophene ring, which is electron-withdrawing and may enhance electrophilic reactivity or influence binding interactions in biological systems.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O5S2/c18-13(10-1-2-12(23-10)17(19)20)16-14-15-7-5-8-9(6-11(7)24-14)22-4-3-21-8/h1-2,5-6H,3-4H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSVISWPNKYQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrothiophene-2-carboxamide typically involves a multi-step process starting from readily available starting materials. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Dioxin Ring: The benzothiazole intermediate is then reacted with a diol or an epoxide to form the dioxin ring.

    Attachment of the Nitrothiophene Moiety: The nitrothiophene group is introduced via a nitration reaction, followed by coupling with the benzothiazole-dioxin intermediate.

    Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through an amidation reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine under suitable conditions.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine or hydroxylamine derivatives.

    Substitution: Formation of substituted thiophene derivatives with various functional groups.

Scientific Research Applications

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and polymers.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting devices.

Mechanism of Action

The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: It may influence various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction, resulting in its bioactive effects.

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with related heterocyclic systems. Below is a detailed analysis of its analogs, categorized by core structure and substituent variations:

Tricyclic Heterocycles with Varied Substituents
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Tricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraene 5-nitrothiophene-2-carboxamide C₁₇H₁₂N₃O₅S₂ ~421.42 (calculated) Nitro group enhances electrophilicity; potential for redox activity or bioactivity .
N-{10,13-dioxa-4-thia-6-azatricyclo[...]}-2-methoxybenzamide (CAS 892849-22-8) Same tricyclic core 2-methoxybenzamide C₁₉H₁₈N₂O₄S 394.42 Methoxy group increases lipophilicity; may improve membrane permeability .
5-amino-N-(2,4-dichlorophenyl)-7-thia-1,9-diazatetracyclo[...]pentadeca-...-6-carboxamide (CAS 923552-99-2) Tetracyclo[9.2.2.0²,¹⁰.0⁴,⁸]pentadeca... 5-amino, N-(2,4-dichlorophenyl) C₁₉H₁₆Cl₂N₄OS 419.33 Amino and dichlorophenyl groups may enhance receptor binding or cytotoxicity .

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound contrasts with the methoxy group in its benzamide analog. Methoxy groups, conversely, increase lipophilicity and may improve pharmacokinetic properties.
  • Aromatic vs.
Diazaphenothiazine Derivatives ()

Azaphenothiazines, such as 10H-2,7-diazaphenothiazine and its alkylated/arylated derivatives, share a bicyclic framework with nitrogen and sulfur atoms. Unlike the target compound’s tricyclic core, these derivatives feature a planar diazaphenothiazine system. Substituents like 3-dimethylamino-2-methylpropyl or p-nitrophenyl groups (compounds 2–4) are introduced via N-alkylation/arylation . These modifications alter solubility and bioavailability, with charged amino groups (e.g., compound 4) likely enhancing water solubility.

Thiadiazole-Containing Bicyclic Systems ()

Compounds like (6R,7R)-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () and its derivatives incorporate a β-lactam-like bicyclic structure with sulfur and nitrogen. These molecules are structurally distinct from the target compound but share sulfur-mediated conformational rigidity. The thiadiazole moiety in such systems is often associated with antimicrobial activity, suggesting possible bioactivity overlaps .

Tetracyclic Dithia-Aza Systems ()

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one () features a tetracyclic scaffold with two sulfur atoms. The dithia-aza arrangement may confer unique electronic properties, such as enhanced stability or metal-binding capacity. The methoxyphenyl substituent parallels the benzamide group in CAS 892849-22-8, emphasizing the role of aryl groups in modulating target affinity .

Biological Activity

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrothiophene-2-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Structural Overview

The compound features a tricyclic framework integrated with dioxane and thiazole moieties. Its molecular formula is C18H16N2O3SC_{18}H_{16}N_{2}O_{3}S with a molecular weight of approximately 372.4 g/mol. The structural complexity contributes to its diverse biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₆N₂O₃S
Molecular Weight372.4 g/mol
Key Functional GroupsDioxane, Thiazole

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound's structure allows it to bind to enzymes or receptors, modulating their activity and leading to significant changes in various cellular pathways.

Case Studies and Research Findings

  • Anticancer Activity : Recent studies have indicated that derivatives of the compound exhibit significant antiproliferative effects on various cancer cell lines. For instance, a study demonstrated that an analog showed enhanced cytotoxicity against oral cancer cells when combined with radiotherapy, suggesting a potential role in cancer treatment through radiosensitization mechanisms .
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it was found to modulate the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
  • Cellular Pathway Modulation : Interaction studies revealed that the compound can influence signaling pathways associated with apoptosis and cell cycle regulation. This modulation can lead to increased apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerEnhanced cytotoxicity in oral cancer cells
Enzyme InhibitionModulation of cytochrome P450 activity
Apoptosis InductionIncreased apoptosis in targeted cell lines

Applications

The unique properties of this compound suggest several potential applications:

  • Pharmaceutical Development : Its ability to modulate enzyme activity and influence cell signaling pathways positions it as a candidate for drug development targeting various diseases.
  • Cancer Therapy : Given its promising anticancer effects, further research could lead to its use as an adjunct therapy in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for achieving high-purity N-{10,13-dioxa-4-thia-6-azatricyclo[...]}-5-nitrothiophene-2-carboxamide?

  • Methodological Answer : The compound is synthesized via multi-step routes, often involving:

  • Core structure assembly : Cyclization reactions under controlled temperatures (e.g., 60–80°C) using solvents like DMF or THF .
  • Functionalization : Introduction of the nitrothiophene moiety via electrophilic nitration, followed by carboxamide coupling using EDC/HOBt as activating agents .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR, HPLC-MS, and FT-IR to verify functional groups and regiochemistry .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural complexity?

  • Key Techniques :

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments in the tricyclic core and nitrothiophene group; 13C^{13}C-NMR resolves carbon connectivity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for exact mass matching) .
  • X-ray Crystallography : Resolves absolute stereochemistry and confirms bicyclic ring conformations (if crystalline) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during substitution reactions at the thiophene carboxamide group?

  • Strategies :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DCM or acetonitrile) to stabilize transition states in nucleophilic substitutions .
  • Catalysis : Employ Pd-mediated cross-coupling for aryl substitutions (e.g., Suzuki-Miyaura with Pd(PPh3_3)4_4) .
  • Kinetic Monitoring : Use in-situ FT-IR or HPLC to track reaction progress and terminate at peak yield .

Q. How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?

  • Approach :

  • Comparative Assays : Test under standardized conditions (e.g., MIC assays for antimicrobial activity vs. MTT assays for cytotoxicity) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro group position) to isolate target-specific effects .
  • Computational Docking : Use molecular dynamics simulations to predict binding modes with enzymes (e.g., cytochrome P450 vs. bacterial topoisomerases) .

Q. What computational methods predict the nitro group’s electronic influence on reactivity in nucleophilic substitutions?

  • Tools :

  • DFT Calculations : Analyze electron density maps (e.g., Mulliken charges) to identify electrophilic centers .
  • Frontier Molecular Orbital (FMO) Theory : Compare HOMO-LUMO gaps to assess susceptibility to nucleophilic attack .

Q. How can regioselectivity challenges in modifying the tricyclic core be addressed?

  • Solutions :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer reactivity to desired positions .
  • Microwave-Assisted Synthesis : Enhance regioselectivity via rapid, controlled heating in solvent-free conditions .

Q. What protocols validate compound stability under physiological conditions (e.g., pH 7.4, 37°C)?

  • Methods :

  • Accelerated Stability Testing : Incubate in PBS buffer at 37°C; monitor degradation via HPLC at 0, 24, 48-hour intervals .
  • LC-MS Metabolite Profiling : Identify hydrolytic or oxidative breakdown products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.